Maleimide

Catalog No.
S604909
CAS No.
541-59-3
M.F
C4H3NO2
M. Wt
97.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleimide

CAS Number

541-59-3

Product Name

Maleimide

IUPAC Name

pyrrole-2,5-dione

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

InChI

InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7)

InChI Key

PEEHTFAAVSWFBL-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC1=O

solubility

9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

maleimide, maleimide, potassium, silver (+1) (2:1:1) salt, maleimide, silver (+1) salt

Canonical SMILES

C1=CC(=O)NC1=O
  • Attach therapeutic drugs to antibodies, peptides, or other targeting molecules. The maleimide group acts as a bridge, linking the drug to the targeting molecule, which can then guide the drug to specific cells or tissues in the body [].
  • Improve the stability of drug-carrier conjugates. Maleimide-based conjugates are generally more stable than those formed by other methods, reducing the risk of premature drug release and potential side effects.

This targeted drug delivery approach offers several advantages:

  • Increased efficacy: By delivering drugs directly to diseased cells, maleimide-conjugated drugs can potentially achieve higher therapeutic efficacy with lower doses, minimizing side effects on healthy tissues [].
  • Reduced off-target effects: The targeted delivery can minimize the distribution of the drug to unintended locations, potentially leading to fewer side effects and improved patient outcomes [].

Here are some specific examples of how maleimide is being used in drug delivery research:

  • Antibody-drug conjugates (ADCs): Maleimide plays a crucial role in the development of ADCs, which are a class of drugs where a cytotoxic agent is linked to an antibody. The antibody specifically recognizes and binds to cancer cells, while the maleimide group ensures the drug stays attached until it reaches its target []. An example of an approved ADC that utilizes maleimide technology is trastuzumab emtansine, used for the treatment of certain types of breast cancer.
  • Liposomal drug delivery: Maleimide can be used to modify the surface of liposomes, which are microscopic spheres used to encapsulate drugs. This modification can enhance the cellular uptake of the liposomes, leading to improved drug delivery efficiency [].

Maleimide in Bioconjugation and Bioimaging

Beyond drug delivery, maleimide also finds applications in various areas of bioconjugation and bioimaging:

  • Protein labeling: Maleimide can be used to label proteins with fluorescent dyes or other probes, allowing researchers to study protein interactions, localization, and function within cells [].
  • Biomolecule immobilization: Maleimide can be used to immobilize biomolecules, such as enzymes or antibodies, onto surfaces like biosensors or microfluidic devices, enabling the development of novel diagnostic and analytical tools [].

Maleimide is an unsaturated cyclic imide characterized by the formula C₄H₃NO. It features a five-membered ring containing a carbonyl group and a nitrogen atom, which contributes to its unique reactivity. Maleimide is primarily known for its ability to react with thiol groups, forming stable thioether bonds, making it a crucial compound in bioconjugation and crosslinking applications in biochemistry and materials science .

  • Thiol-Maleimide Reaction: This reaction is highly selective for sulfhydryl groups, typically occurring at a neutral pH (6.5 to 7.5). The result is the formation of a stable thioether linkage that cannot be reversed by reducing agents .
  • Retro-Michael Reaction: Under certain conditions, maleimide can undergo a retro-Michael reaction, where the thioether bond can break, leading to the liberation of thiols and the regeneration of maleimide. This reaction is particularly relevant in vivo where thiol-containing compounds are present .
  • Diels-Alder Cycloaddition: Maleimide can also participate in Diels-Alder reactions, which are utilized in click chemistry for creating complex structures in organic synthesis and bioconjugation .

Several methods exist for synthesizing maleimide:

  • Direct Synthesis: Maleimide can be synthesized through the reaction of maleic anhydride with ammonia or primary amines under controlled conditions.
  • Modification of Existing Compounds: Maleimides can also be generated from other compounds through various chemical transformations, including Diels-Alder reactions or by hydrolysis of precursor compounds .

Maleimide is widely applied in various fields:

  • Bioconjugation: It is extensively used to attach labels or drugs to proteins and peptides via thiol groups.
  • Polymer Chemistry: Maleimides are incorporated into polymers for creating functional materials with specific properties.
  • Diagnostics: They are used in the development of biosensors and diagnostic tools due to their ability to form stable complexes with biological molecules .

Research has focused on optimizing conditions for maleimide-thiol reactions to enhance their efficiency and stability. Studies have shown that factors such as pH, temperature, and reactant concentrations significantly influence the outcome of these reactions. For instance, optimal molar ratios of maleimide to thiol have been identified to maximize conjugation efficiency while minimizing side reactions . Additionally, mechanochemical approaches have been explored to stabilize maleimide-thiol adducts by applying physical forces during the reaction process .

Several compounds share structural or functional similarities with maleimide. Here’s a comparison highlighting their uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects
Succinimidyl EsterEsterReacts with amines; used for protein labelingMore reactive towards amines than thiols
ThiazolidineThiazolidine ringForms stable thiazine derivatives upon reactionInvolves a different mechanism leading to cyclic products
N-Hydroxysuccinimide (NHS)Amine-reactive compoundOften used with succinimidyl esters for couplingEnhances coupling efficiency but not directly reactive with thiols
AcrylamideVinyl compoundReacts with nucleophiles; used in polymerizationForms covalent bonds via Michael addition but lacks specificity towards thiols

Maleimide's distinctive feature lies in its selective reactivity towards thiol groups under mild conditions, making it particularly valuable for bioconjugation applications where specificity and stability are essential .

The development of maleimide chemistry traces back to fundamental studies of unsaturated imide compounds, where researchers first recognized the unique reactivity patterns that would later make this compound indispensable in organic synthesis. Maleimide, systematically known as 1H-pyrrole-2,5-dione, derives its name from a contraction of maleic acid and imide, reflecting its structural relationship to the parent dicarboxylic acid. The compound crystallizes as a white to slightly yellow powder with a melting point of 91-93°C and exhibits significant solubility in polar organic solvents.

Early synthetic approaches to maleimide focused on thermal decomposition methods, particularly the reaction of maleic anhydride with urea to form N-carbamoylmaleimide, followed by thermal decomposition. This foundational work established the basic synthetic framework that would later be refined and expanded for industrial applications. The recognition of maleimide's weak acidity, with a pKa estimated at approximately 10, provided crucial insights into its reactivity patterns and laid the groundwork for understanding its behavior in various chemical environments.

The evolution of maleimide chemistry accelerated significantly with the development of more sophisticated synthetic methodologies. Researchers discovered that maleimides could be efficiently prepared through ring-closure imidation of various maleinamic acids in organic solvents capable of forming azeotropes with water, using acid catalysts and metal-containing compounds such as zinc acetate as promoters. This advancement enabled the preparation of a broader range of N-substituted maleimide derivatives, expanding the compound's utility in synthetic chemistry.

Significance in Contemporary Chemical Research

Modern chemical research has elevated maleimide from a simple synthetic intermediate to a cornerstone of bioconjugation chemistry and advanced materials science. The compound's exceptional reactivity toward sulfhydryl groups has made it particularly valuable in biological applications, where site-selective protein modifications are essential. In bioconjugation applications, maleimides demonstrate remarkable selectivity for cysteine residues in proteins, with reaction rates approximately 1000 times faster than their reactivity toward primary amines at physiological pH.

The pharmaceutical industry has embraced maleimide chemistry extensively, particularly in the development of antibody-drug conjugates (ADCs). Notable commercial successes include Adcetris, a maleimide-based ADC used in cancer therapy, which demonstrates the practical impact of this chemistry in clinical medicine. The maleimide linkage system enables the precise attachment of cytotoxic drugs to monoclonal antibodies through thiol-containing cysteine residues, creating targeted therapeutic agents with enhanced specificity and reduced systemic toxicity.

Contemporary research has also revealed maleimide's potential in advanced materials applications. Recent studies have demonstrated that maleimide derivatives can exhibit exceptional luminescent properties, particularly when polymerized under specific conditions. Poly(maleimide)s prepared through anionic polymerization display full-color emission capabilities that can be finely tuned by controlling reaction parameters. This discovery has opened new avenues for applications in security printing, fingerprint identification, and metal ion recognition systems.

Application AreaKey PropertiesCommercial ExamplesResearch Impact
BioconjugationThiol selectivity, pH 6.5-7.5 reactivityAdcetris, MP4 blood substituteHigh selectivity for cysteine residues
Polymer ChemistryCrosslinking capability, thermal stabilityBismaleimide resinsThermoset applications
Luminescent MaterialsTunable emission, environmental responsivenessSecurity printing applicationsFull-color emission control
Drug DevelopmentStable linkage formation, biocompatibilityAntibody-drug conjugatesTargeted therapy advancement

Fundamental Principles of Maleimide-Based Bioconjugation

Maleimides are cyclic imides characterized by a reactive α,β-unsaturated carbonyl system, which facilitates selective conjugation via thio-Michael addition or Diels-Alder reactions [1] [3]. Their utility stems from rapid kinetics under physiological conditions (pH 6.5–7.5) and compatibility with aqueous solvents [2] [6]. Historically, maleimides gained prominence in the 1970s for protein labeling, leveraging the scarcity of free cysteine residues in proteins to achieve site-specific modifications [1] [3]. This selectivity minimizes off-target reactions, making maleimides indispensable in constructing bioconjugates for diagnostics and therapeutics.

Maleimide-Thiol Chemistry

Reaction Mechanism and Selectivity

The thiol-maleimide reaction proceeds via a Michael addition mechanism, where the thiolate anion (RS⁻) attacks the electron-deficient maleimide double bond, forming a stable thiosuccinimide adduct [3] [6]. The reaction’s selectivity for cysteine thiols over lysine amines arises from the thiolate’s higher nucleophilicity at neutral pH, with rate constants exceeding 100–1,000 M⁻¹s⁻¹ [2] [6]. Steric accessibility of cysteine residues in folded proteins further enhances specificity, enabling functionalization without denaturation [3].

pH Dependencies and Reaction Kinetics

Optimal conjugation occurs at pH 6.5–7.5, where thiols are partially deprotonated (pKa ~8.5–9.5) [6]. Below pH 6, protonation of thiols slows the reaction, while above pH 8, competing amine reactions (e.g., lysine aza-Michael additions) become significant [2] [6]. Hydrolysis of maleimides to unreactive maleamic acids also accelerates at alkaline pH, with half-lives decreasing from weeks at pH 7 to hours at pH 9 [4] [6].

Competitive Reactions and Optimization Strategies

Key competing pathways include:

  • Hydrolysis: Maleimides react with water to form maleamic acids, reducing conjugation efficiency [3] [4].
  • Retro-Michael reactions: Thiosuccinimide adducts can undergo reversible cleavage in the presence of exogenous thiols (e.g., glutathione) [5] [6].
    Strategies to mitigate these issues include using fresh maleimide reagents, controlling pH during conjugation, and incorporating electron-withdrawing N-substituents to accelerate hydrolysis of the thiosuccinimide ring post-conjugation [4] [5].

Applications in Antibody-Drug Conjugates (ADCs)

Site-Specific Conjugation Methodologies

Cysteine-engineered antibodies enable site-specific conjugation by introducing solvent-accessible cysteine residues. This approach reduces heterogeneity compared to lysine-based conjugation, improving pharmacokinetic predictability [3] [7]. Recent advances include disulfide rebridging with dibromomaleimides (DBMs), which conjugate two cysteines simultaneously, enhancing stability [8].

Stability Considerations in Physiological Environments

In vivo, maleimide conjugates face retro-Michael reactions and thiol exchange, particularly in plasma containing glutathione (~1–10 mM) [4] [5]. For instance, N-ethylmaleimide (NEM) conjugates exhibit half-lives as short as 3.1 hours in glutathione-rich environments [5]. Stabilization strategies include:

  • Ring-opening hydrolysis: Electron-withdrawing N-substituents (e.g., aminoethyl) accelerate thiosuccinimide hydrolysis to succinamic acid, yielding conjugates resistant to thiol exchange (half-lives >2 years) [4] [5].
  • Self-hydrolyzing maleimides: Incorporating basic amines adjacent to the maleimide promotes rapid hydrolysis post-conjugation, as seen in next-generation ADCs [7].

Advanced Bioconjugation Strategies

Heterobifunctional Maleimide Reagents

Dibromomaleimides (DBMs) enable dual functionalization by sequentially reacting with thiols and amines, producing stable aminothiomaleimide adducts [8]. This approach is utilized in stapling disulfide bonds in antibodies and creating trifunctional conjugates for multimodal therapeutics [8].

Reversible Conjugation Systems

Maleimide-thiol adducts can be designed for controlled release using disulfide-containing linkers, which undergo cleavage in reductive environments (e.g., tumor cytoplasm) [6] [7]. For example, ADCs with cleavable maleimide linkers release payloads upon glutathione-mediated reduction, enhancing tumor-specific cytotoxicity [7].

Mucoadhesion Applications

Maleimide-functionalized polymers (e.g., PEG-maleimide) enhance mucoadhesion by reacting with thiol groups in mucosal glycoproteins. This strategy improves retention of nasal or gastrointestinal drug delivery systems [2].

Stability Challenges and Engineering Solutions

Retro-Michael Reactions in Biological Systems

Retro-Michael reactions are influenced by the thiol’s pKa and maleimide’s electronic properties. Conjugates with N-phenylmaleimide (NPM) undergo rapid thiol exchange (t₁/₂ = 3.1 hours) due to resonance stabilization of the transition state, whereas N-aminoethylmaleimide (NAEM) conjugates resist exchange (t₁/₂ = 258 hours) via inductive effects [5].

Hydrolysis Pathways of Thiosuccinimide Adducts

Hydrolysis of thiosuccinimides proceeds through two pathways:

  • Ring-opening: Yields hydrolytically stable succinamic acid thioethers [3] [4].
  • Maleamic acid formation: Occurs via maleimide hydrolysis pre-conjugation, reducing reactivity [6].
    Electron-withdrawing N-substituents (e.g., trifluoroethyl) accelerate ring-opening, with second-order rate constants up to 10³ M⁻¹s⁻¹ [4].

Self-Hydrolysis and Stabilization Approaches

Self-hydrolyzing maleimides, such as those with proximal amine groups, undergo rapid ring-opening post-conjugation. For example, maleimides with aminoethyl groups achieve >90% hydrolysis within 1 hour at pH 7.4, preventing retro-Michael reactions [7] [8].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

97.016378338 g/mol

Monoisotopic Mass

97.016378338 g/mol

Heavy Atom Count

7

LogP

-0.29 (LogP)

Melting Point

94.0 °C

UNII

2519R1UGP8

Related CAS

25721-74-8
42867-30-1 (silver(+1) salt)
67859-67-0 (potassium-silver(+1)[2:1:1:] salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000277 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

541-59-3

Wikipedia

Maleimide

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1H-Pyrrole-2,5-dione: ACTIVE

Dates

Last modified: 08-15-2023

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